4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride
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Overview
Description
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride is a complex organic compound that features a piperidine ring, a benzyl group, and a dioxaborolane moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the benzyl alcohol derivative, which is then reacted with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, hydrogen gas for reduction, and various oxidizing agents for oxidation. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares the dioxaborolane moiety but differs in the presence of an aniline group instead of a piperidine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of a benzyl group.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: Features a tert-butyl group and a carboxylate ester instead of a hydrochloride salt.
Properties
Molecular Formula |
C18H29BClNO3 |
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Molecular Weight |
353.7 g/mol |
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]piperidine;hydrochloride |
InChI |
InChI=1S/C18H28BNO3.ClH/c1-17(2)18(3,4)23-19(22-17)15-7-5-14(6-8-15)13-21-16-9-11-20-12-10-16;/h5-8,16,20H,9-13H2,1-4H3;1H |
InChI Key |
DWJDSCVONHHMPV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3CCNCC3.Cl |
Origin of Product |
United States |
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